1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
CAS No.: 84163-10-0
Cat. No.: VC20864220
Molecular Formula: C14H15FN2O2
Molecular Weight: 262.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84163-10-0 |
|---|---|
| Molecular Formula | C14H15FN2O2 |
| Molecular Weight | 262.28 g/mol |
| IUPAC Name | 1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3 |
| Standard InChI Key | PZNSVLCWHLHDLK-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F |
| Canonical SMILES | CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F |
Introduction
Chemical Identity and Properties
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, also identified in chemical repositories as 1-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethanone, is a heterocyclic compound with distinct structural features. The molecule consists of a 5-fluorobenzisoxazole core connected to a piperidine ring, which is further functionalized with an acetyl group.
Structural Characteristics
The compound's structure comprises three key components: a fluorinated benzisoxazole moiety, a piperidine ring, and an acetyl functional group. The fluorine atom at the 5-position of the benzisoxazole ring is a critical structural feature that can influence both the pharmacokinetic and pharmacodynamic properties of the molecule. The piperidine ring serves as a connecting bridge between the benzisoxazole and the acetyl group, contributing to the compound's three-dimensional conformation and receptor binding characteristics.
Physical and Chemical Properties
Based on the chemical registry information, the compound possesses the following properties:
| Property | Value |
|---|---|
| CAS Number | 84163-10-0 |
| Molecular Formula | C14H15FN2O2 |
| Molecular Weight | 262.28 g/mol |
| Physical State | Neat (presumably solid) |
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
| Origin | Canada |
These properties highlight the compound's relatively moderate molecular weight and the presence of multiple functional groups that contribute to its potential chemical reactivity and biological interactions .
Structural Relationship to Known Pharmaceuticals
Comparison with Benzisoxazole-Containing Drugs
The 5-fluorobenzisoxazole structure present in the target compound shares similarities with several established pharmaceutical agents. This structural motif is particularly notable in atypical antipsychotic medications. The presence of the fluorine substituent at the 5-position potentially enhances metabolic stability and modifies the electronic properties of the aromatic system, which can significantly impact receptor binding affinity and selectivity.
Related Compounds in Pharmaceutical Research
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